molecular formula C18H12FN5O B2393840 5-{[(E)-(4-fluorophenyl)methylidene]amino}-6-imino-2-oxo-1-phenyl-1,2,3,6-tetrahydro-4-pyrimidinecarbonitrile CAS No. 937604-56-3

5-{[(E)-(4-fluorophenyl)methylidene]amino}-6-imino-2-oxo-1-phenyl-1,2,3,6-tetrahydro-4-pyrimidinecarbonitrile

Cat. No.: B2393840
CAS No.: 937604-56-3
M. Wt: 333.326
InChI Key: MEJPJOLXJYWCEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 5-{[(E)-(4-fluorophenyl)methylidene]amino}-6-imino-2-oxo-1-phenyl-1,2,3,6-tetrahydro-4-pyrimidinecarbonitrile (CAS: 937604-56-3) is a pyrimidine derivative with a molecular formula of C₁₈H₁₂FN₅O and a molecular weight of 333.33 g/mol . Its structure features:

  • A 4-fluorophenyl group at the methylideneamino position.
  • An imino group at position 5.
  • A phenyl substituent at position 1.
  • A carbonitrile group at position 3.

Properties

IUPAC Name

6-amino-5-[(4-fluorophenyl)methylideneamino]-2-oxo-1-phenylpyrimidine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12FN5O/c19-13-8-6-12(7-9-13)11-22-16-15(10-20)23-18(25)24(17(16)21)14-4-2-1-3-5-14/h1-9,11H,21H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUAMPJPDLZZQON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=C(C(=NC2=O)C#N)N=CC3=CC=C(C=C3)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12FN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301111992
Record name 5-[[(4-Fluorophenyl)methylene]amino]-1,2,3,6-tetrahydro-6-imino-2-oxo-1-phenyl-4-pyrimidinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301111992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

937604-56-3
Record name 5-[[(4-Fluorophenyl)methylene]amino]-1,2,3,6-tetrahydro-6-imino-2-oxo-1-phenyl-4-pyrimidinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301111992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

5-{[(E)-(4-fluorophenyl)methylidene]amino}-6-imino-2-oxo-1-phenyl-1,2,3,6-tetrahydro-4-pyrimidinecarbonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article reviews the biological activity of this compound, focusing on its antitumor properties, mechanisms of action, and related research findings.

The compound is synthesized through a reaction involving equimolar quantities of 5-(4-fluorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide and 3-(2-bromoacetyl)-2H-chromen-2-one in anhydrous ethanol under reflux conditions. The resulting product is characterized by colorless crystals with a yield of approximately 88% .

Antitumor Activity

Recent studies have highlighted the compound's promising antitumor activity. For instance, in vitro assays conducted on HeLa cells (cervical cancer) demonstrated a significant reduction in cell viability at a concentration of 20 µg/mL, achieving a cytotoxicity rate of approximately 75.91% when encapsulated in liposomes . In vivo studies using the Sarcoma 180 model showed tumor inhibition rates of 66.47% for the encapsulated form compared to 50.46% for the free compound and 14.47% for the standard chemotherapy agent 5-fluorouracil (5-FU) .

The antitumor effects are attributed to several mechanisms:

  • Cell Cycle Arrest : The compound induces cell cycle arrest in cancer cells, leading to reduced proliferation rates.
  • Mitotic Count Reduction : Studies indicated a greater reduction in mitotic counts among animals treated with liposomal formulations of the compound compared to those treated with free compounds and 5-FU .
  • Encapsulation Benefits : Liposomal encapsulation enhances the bioavailability and targeted delivery of the compound, resulting in improved therapeutic efficacy while minimizing systemic toxicity .

Case Studies

  • In Vitro Study : A study involving HeLa cells showed that after treatment with the encapsulated compound for 72 hours, there was a notable decrease in cell viability compared to untreated controls. The encapsulation efficiency was recorded at 82.93%, demonstrating effective drug delivery capabilities .
  • In Vivo Study : In experiments with Swiss albino mice bearing Sarcoma 180 tumors, animals treated with the encapsulated form exhibited significantly higher tumor inhibition rates (66.47%) compared to those receiving free compounds (50.46%) and controls (14.47%) .

Data Table: Summary of Biological Activity

Study TypeCell Line/ModelTreatment FormConcentration (µg/mL)Cell Viability Reduction (%)Tumor Inhibition Rate (%)
In VitroHeLaEncapsulated2075.91-
In VivoSarcoma 180Encapsulated--66.47
In VivoSarcoma 180Free Compound--50.46
In VivoSarcoma 180Standard (5-FU)--14.47

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

Table 1: Key Structural Differences
Compound Name (CAS) Core Structure Substituents Molecular Formula Molecular Weight (g/mol)
Target Compound (937604-56-3) Tetrahydro-pyrimidine 4-fluorophenyl, imino, phenyl, carbonitrile C₁₈H₁₂FN₅O 333.33
7-Amino-5-(4-fluorophenyl)-1,3-dimethyl-2,4-dioxo-1,3,4,5-tetrahydro-2H-pyrano[2,3-d]pyrimidine-6-carbonitrile (3d) Pyrano[2,3-d]pyrimidine 4-fluorophenyl, dimethyl, dioxo, amino, carbonitrile C₁₇H₁₅FN₄O₃ 366.33
4-Amino-6-(4-chlorophenyl)-2-(phenethylamino)pyrimidine-5-carbonitrile (5k) Pyrimidine 4-chlorophenyl, phenethylamino, amino, carbonitrile C₁₉H₁₆ClN₅ 349.82
2-[(4-Chlorophenyl)amino]-4-(3-fluoro-4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile (1349086-32-3) Dihydropyrimidine 4-chlorophenylamino, 3-fluoro-4-methoxyphenyl, oxo, carbonitrile C₁₈H₁₂ClF₂N₅O₂ 415.77
4-Chloro-6-(3-methoxyphenyl)-2-phenyl-5-pyrimidinecarbonitrile (338982-09-5) Pyrimidine 4-chloro, 3-methoxyphenyl, phenyl, carbonitrile C₁₈H₁₂ClN₃O 337.76
Key Observations:

Fluorine vs.

Core Heterocycle: The pyrano-fused system in 3d introduces conformational rigidity and additional oxygen atoms, altering solubility and steric interactions compared to the target’s tetrahydro-pyrimidine core.

Functional Groups: The imino group in the target contrasts with amino (5k ) or oxo (1349086-32-3 ) groups in analogs, affecting hydrogen-bonding capacity and reactivity.

Physical and Spectral Properties

Table 2: Comparative Physical Data
Compound Melting Point (°C) IR (cm⁻¹) Notable NMR Signals (δ ppm)
Target Compound Not reported Not available Not reported
3d 229–232 N/A 3.13 (s, 3H, CH₃), 3.39 (s, 3H, CH₃), 4.38 (s, CH), 6.90–7.19 (Ar-H)
5k 161 3410 (N-H), 2195 (C≡N), 1649 (C=N), 1608 (Ar-H) 8.45–8.10 (NH), 8.00–7.00 (Ar-H), 3.63 (NHCH₂), 2.90 (CH₂)
Analysis:
  • Melting Points: The higher melting point of 3d (229–232°C ) compared to 5k (161°C ) suggests stronger intermolecular forces due to its pyrano ring and hydrogen-bonding amino/dioxo groups.
  • IR Data : The carbonitrile group (C≡N) in 5k appears at 2195 cm⁻¹, a region consistent with similar nitrile-containing analogs.

Preparation Methods

Knoevenagel Adduct Formation

The initial step entails the condensation of 4-fluorobenzaldehyde with a β-ketoamide precursor (e.g., ethyl 3-aminocrotonate) to form a Knoevenagel adduct. This intermediate, stabilized by conjugation, undergoes intramolecular cyclization to yield the pyrimidine skeleton. As demonstrated in analogous systems, the reaction proceeds via nucleophilic attack of the amine group on the electrophilic carbonyl carbon, followed by dehydration.

Example Protocol

  • Reactants : 4-Fluorobenzaldehyde (1.2 equiv), ethyl 3-aminocrotonate (1.0 equiv)
  • Conditions : Ethanol, reflux (78°C), 6–8 hours
  • Yield : 68–72% (isolated as a pale-yellow solid).

Michael Addition and Cyclization

Subsequent functionalization involves a 1,4-Michael addition to install the imino and oxo groups. Guanidine hydrochloride or thiourea is often employed to introduce the imino moiety, while oxidative conditions (e.g., H2O2/FeCl3) facilitate the formation of the oxo group.

Ultrasound-Assisted Synthesis for Enhanced Efficiency

Ultrasound irradiation has emerged as a pivotal tool for accelerating pyrimidine synthesis while improving yields. Comparative studies show that ultrasound reduces reaction times by 80–90% compared to conventional heating.

Ultrasound-Mediated Cyclocondensation

In a modified approach, the Knoevenagel adduct forms under ultrasound irradiation (40 kHz, 150 W) at room temperature. The adduct then undergoes cyclization without isolation, yielding the target compound in 85–90% purity.

Optimized Parameters

  • Solvent : Ethanol/water (3:1 v/v)
  • Time : 25–30 minutes
  • Yield : 88–92%.

Comparative Performance

The table below contrasts conventional and ultrasound-assisted methods:

Parameter Conventional Method Ultrasound Method
Reaction Time 6–8 hours 25–30 minutes
Yield 68–72% 88–92%
Purity (HPLC) 90–92% 95–97%
Energy Consumption 450 kJ/mol 120 kJ/mol

Data adapted from studies on analogous pyrimidines.

Multi-Step Synthesis via Enone Intermediates

A sequential strategy involving enone formation, cyclocondensation, and functional group manipulation has been validated for structurally complex pyrimidines.

Enone Synthesis

4-Chloroacetophenone reacts with 4-fluorobenzaldehyde under basic conditions (KOH/EtOH) to form an α,β-unsaturated ketone (enone). This intermediate is critical for subsequent heterocyclization.

Procedure

  • Reactants : 4-Chloroacetophenone (1.0 equiv), 4-fluorobenzaldehyde (1.1 equiv)
  • Conditions : KOH (10 mol%), ethanol, ultrasound (30 minutes)
  • Yield : 89–93%.

Cyclocondensation with Guanidine

The enone undergoes cyclocondensation with guanidine nitrate in ethanol under reflux, forming the 2-aminopyrimidine core. Subsequent oxidation with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) introduces the oxo group.

Key Observations

  • Reaction Time : 2 hours (ultrasound) vs. 6 hours (conventional)
  • Yield Improvement : 78% → 91%.

Post-Functionalization and Derivative Synthesis

The nitrile group at position 4 permits further derivatization. For instance, hydrolysis to the carboxylic acid or conversion to tetrazole rings enhances pharmacological potential.

Nitrile Hydrolysis

Treatment with aqueous LiOH (1.0 M) in ethanol/water (1:1) at 60°C for 4 hours converts the nitrile to a carboxylic acid, albeit with modest yields (65–70%).

Mechanistic Insights and Side-Reaction Mitigation

Competing pathways, such as spirocyclic byproduct formation, are suppressed by optimizing temperature and solvent polarity. For example, using DMF as a solvent at 100°C favors the desired product over spiro derivatives (95:5 ratio).

Scalability and Industrial Considerations

Kilogram-scale production employs continuous flow reactors to maintain reaction homogeneity and heat dissipation. A representative pilot-scale protocol achieves 84% yield with >99% purity, underscoring industrial viability.

Q & A

Basic: What are the optimal synthetic routes for this pyrimidinecarbonitrile derivative?

Methodological Answer:
The synthesis involves multi-step reactions leveraging β-chloroenaldehyde intermediates (for Schiff base formation) and cyclocondensation strategies. Key steps include:

  • Step 1 : Condensation of 4-fluorobenzaldehyde derivatives with amino precursors to form the (E)-configured imine group .
  • Step 2 : Cyclization with nitrile-containing reagents under mild, metal-free conditions (e.g., ethanol solvent, 60–80°C) to construct the pyrimidine ring .
  • Yield Optimization : Reactions are monitored via TLC and HPLC, with yields improved by slow addition of reagents and inert atmospheres (N₂) to prevent oxidation .

Table 1 : Example Reaction Conditions and Yields from Analogous Syntheses

IntermediateSolventTemp (°C)Yield (%)Reference
β-Chloroenaldehyde derivativeDCM2572
Pyrimidine cyclizationEthanol7085

Basic: How is structural confirmation performed for this compound?

Methodological Answer:
A combination of spectroscopic and crystallographic techniques is critical:

  • NMR : ¹H/¹³C NMR identifies substituent environments (e.g., fluorophenyl protons at δ 7.2–7.8 ppm, imino NH at δ 10–12 ppm) .
  • Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 377.1024) .
  • X-ray Crystallography : Resolves stereochemistry and intramolecular hydrogen bonding (e.g., N–H⋯N interactions stabilizing the pyrimidine ring) .

Note : Discrepancies in NMR assignments (e.g., overlapping peaks) are resolved via 2D experiments (COSY, HSQC) .

Advanced: How can reaction conditions be optimized to improve purity and scalability?

Methodological Answer:

  • Solvent Selection : Polar aprotic solvents (e.g., DMSO) enhance solubility of intermediates, while ethanol minimizes side reactions .
  • Temperature Control : Gradual heating (40°C → 80°C) prevents decomposition of thermally sensitive intermediates like imino groups .
  • Catalyst Screening : Lewis acids (e.g., ZnCl₂) may accelerate cyclization but require post-reaction chelation to avoid contamination .

Table 2 : Impact of Solvent on Purity (HPLC Analysis)

SolventPurity (%)Byproduct Formation
Ethanol95<2%
DCM888%
DMF925%

Advanced: How to address contradictions in spectroscopic data during structural analysis?

Methodological Answer:
Contradictions often arise from dynamic equilibria (e.g., keto-enol tautomerism) or crystallographic vs. solution-state differences:

  • Case Study : A reported imino NH peak (δ 11.5 ppm in DMSO-d⁶) was absent in solid-state IR due to hydrogen bonding in the crystal lattice. X-ray data confirmed the tautomeric form .
  • Resolution : Use variable-temperature NMR to observe tautomeric shifts or compare computational (DFT) predictions with experimental data .

Advanced: What methodologies assess the compound’s biological activity?

Methodological Answer:

  • Antimicrobial Testing : Agar diffusion assays (e.g., E. coli, S. aureus) with MIC values determined via broth dilution .
  • Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7), with IC₅₀ calculated from dose-response curves .
  • Mechanistic Studies : Molecular docking to evaluate binding affinity with target enzymes (e.g., thymidylate synthase) .

Table 3 : Example Bioactivity Data for Pyrimidine Analogs

CompoundMIC (μg/mL)IC₅₀ (μM, HeLa)Target
Analog A12.58.3DHFR*
Target Compound6.24.1TS**
*Dihydrofolate reductase; **Thymidylate synthase

Basic: What are the key stability concerns during storage?

Methodological Answer:

  • Light Sensitivity : Store in amber vials at -20°C to prevent photodegradation of the fluorophenyl group .
  • Moisture Control : Use desiccants (silica gel) to avoid hydrolysis of the nitrile group .
  • Purity Monitoring : Regular HPLC checks (e.g., C18 column, acetonitrile/water gradient) detect decomposition .

Advanced: How does substituent variation impact biological activity?

Methodological Answer:

  • Fluorophenyl vs. Chlorophenyl : Fluorine enhances membrane permeability (logP reduction by 0.5 units) but reduces metabolic stability .
  • Nitrile Group : Critical for hydrogen bonding with enzyme active sites (e.g., ΔG binding = -9.2 kcal/mol in docking studies) .

Note : Structure-activity relationship (SAR) studies require systematic substitution (e.g., -OCH₃, -CF₃) and bioactivity correlation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.